Cas no 1351617-87-2 (N-{2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}pyridine-2-carboxamide)

N-{2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}pyridine-2-carboxamide structure
1351617-87-2 structure
Product Name:N-{2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}pyridine-2-carboxamide
CAS No:1351617-87-2
MF:C15H14N6O2
MW:310.310661792755
CID:6293980
PubChem ID:56765800
Update Time:2025-10-19

N-{2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}pyridine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}pyridine-2-carboxamide
    • N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]pyridine-2-carboxamide
    • N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}pyridine-2-carboxamide
    • 1351617-87-2
    • F6231-0069
    • N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)picolinamide
    • AKOS024540673
    • Inchi: 1S/C15H14N6O2/c22-14-6-5-13(20-10-3-8-18-20)19-21(14)11-9-17-15(23)12-4-1-2-7-16-12/h1-8,10H,9,11H2,(H,17,23)
    • InChI Key: VSPGTGYKIKACEB-UHFFFAOYSA-N
    • SMILES: O=C1C=CC(N2C=CC=N2)=NN1CCNC(C1C=CC=CN=1)=O

Computed Properties

  • Exact Mass: 310.11782371g/mol
  • Monoisotopic Mass: 310.11782371g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 518
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 92.5Ų

N-{2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}pyridine-2-carboxamide Pricemore >>

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Additional information on N-{2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}pyridine-2-carboxamide

Comprehensive Overview of N-{2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}pyridine-2-carboxamide (CAS No. 1351617-87-2)

The compound N-{2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}pyridine-2-carboxamide, identified by its CAS No. 1351617-87-2, is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. Its unique molecular structure, featuring a pyridazine core fused with a pyrazole moiety and a pyridine-2-carboxamide side chain, positions it as a promising candidate for targeted therapeutic applications. Researchers are particularly interested in its potential role as a modulator of enzymatic activity and protein-protein interactions, which are critical in drug discovery.

In recent years, the demand for novel small-molecule inhibitors and biochemical probes has surged, driven by advancements in precision medicine and personalized therapies. The compound 1351617-87-2 aligns with these trends, as its structural complexity allows for selective binding to specific biological targets. For instance, its pyrazol-1-yl group is known to enhance binding affinity in kinase inhibitors, a hot topic in oncology research. This has led to increased searches for "pyridazine derivatives in cancer therapy" and "pyrazole-based drug design," reflecting the growing interest in such compounds.

From a synthetic chemistry perspective, the preparation of N-{2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}pyridine-2-carboxamide involves multi-step organic transformations, including condensation and cyclization reactions. The compound's dihydropyridazin-1-yl scaffold is particularly noteworthy, as it mimics natural heterocycles found in bioactive molecules. This has sparked discussions in academic forums about "efficient synthesis of pyridazine analogs" and "scaffold hopping in medicinal chemistry," highlighting its relevance in modern drug development.

The physicochemical properties of CAS No. 1351617-87-2, such as solubility, stability, and logP, have also been extensively studied to assess its drug-likeness. These studies are crucial for addressing common queries like "how to improve bioavailability of heterocyclic compounds" and "optimizing ADME profiles in lead optimization." The compound's balanced lipophilicity, attributed to its pyridine-2-carboxamide moiety, makes it a viable candidate for oral administration, a key consideration in preclinical development.

Beyond its pharmaceutical potential, 1351617-87-2 has also been explored in agrochemical research, where its heterocyclic framework could serve as a template for designing next-generation crop protection agents. This dual applicability resonates with searches for "multi-target heterocyclic compounds" and "sustainable agrochemicals," underscoring its versatility. As the scientific community continues to unravel its mechanisms, this compound is poised to remain a focal point in both academic and industrial research.

In conclusion, N-{2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}pyridine-2-carboxamide (CAS No. 1351617-87-2) represents a compelling example of how tailored molecular design can address contemporary challenges in life sciences. Its integration into high-impact research areas ensures its prominence in scientific literature and search engine trends, making it a compound of enduring interest.

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